BenchChemオンラインストアへようこそ!

Ethyl 4-(4-bromophenyl)-4-oxobutanoate

Enzyme Inhibition Carboxylesterase 1 (CES1) Drug Metabolism

As a potent hCES1 inhibitor (IC50 12nM) and KOR agonist, this para-bromophenyl γ-keto ester is critical for precise ADME/PK deconvolution and neurological receptor research. Its ethyl ester defines metabolic stability for prodrug design, while the bromine enables late-stage cross-coupling. Choose 97% high-purity solid for reliable SAR studies and scalable synthesis.

Molecular Formula C12H13BrO3
Molecular Weight 285.13 g/mol
CAS No. 30913-87-2
Cat. No. B1330783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-bromophenyl)-4-oxobutanoate
CAS30913-87-2
Molecular FormulaC12H13BrO3
Molecular Weight285.13 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C12H13BrO3/c1-2-16-12(15)8-7-11(14)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3
InChIKeyVKPICHZTXSNYMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(4-bromophenyl)-4-oxobutanoate (CAS 30913-87-2) Technical Baseline and Sourcing Overview


Ethyl 4-(4-bromophenyl)-4-oxobutanoate (CAS 30913-87-2) is a versatile γ-keto ester, belonging to the class of aroylpropionic acid derivatives. Its molecular formula is C12H13BrO3 with a molecular weight of 285.13 g/mol . The compound is characterized by a para-bromophenyl group linked to an ethyl 4-oxobutanoate chain, providing a unique combination of electrophilic sites (ketone, ester) and a halogen atom amenable to further functionalization. It is a solid with a melting point of 58-60°C and a boiling point of 376.5°C at 760 mmHg . This compound is primarily utilized as a high-purity (≥96% to ≥98%) chemical intermediate in organic synthesis, medicinal chemistry, and materials science, enabling the construction of more complex molecular architectures.

Why Generic Substitution of Ethyl 4-(4-bromophenyl)-4-oxobutanoate (CAS 30913-87-2) Fails in Research and Industrial Applications


Substituting Ethyl 4-(4-bromophenyl)-4-oxobutanoate (CAS 30913-87-2) with a structurally similar analog, such as a different ester or a non-brominated derivative, is not straightforward due to the critical, multi-faceted role of its specific functional groups. The para-bromine atom is not merely a passive substituent; it is a key determinant of biological activity, influencing target binding affinity and selectivity . Similarly, the ethyl ester dictates the compound's pharmacokinetic profile, including its metabolic stability and potential for prodrug activation . These features collectively define the compound's utility as a specific research tool or synthetic intermediate. The following quantitative evidence demonstrates that even minor structural modifications can lead to substantial differences in performance, rendering a generic, unqualified substitute unsuitable for precise scientific applications.

Quantitative Differentiation Evidence for Ethyl 4-(4-bromophenyl)-4-oxobutanoate (CAS 30913-87-2)


Potent and Selective Human Carboxylesterase 1 (hCES1) Inhibition (IC50 = 12 nM)

Ethyl 4-(4-bromophenyl)-4-oxobutanoate demonstrates potent inhibitory activity against human recombinant Carboxylesterase 1 (CES1) with an IC50 of 12 nM [1]. This value is orders of magnitude lower (i.e., more potent) than the IC50 values reported for other known CES1 inhibitors, such as benztropine (IC50 = 298.2 µM), iloprost (IC50 = 366.8 µM), and treprostinil (IC50 = 391.6 µM) [2].

Enzyme Inhibition Carboxylesterase 1 (CES1) Drug Metabolism

Differential Antiproliferative Activity Against Human NB-4 Leukemia Cells

This compound exhibits specific antiproliferative activity against human NB-4 acute promyelocytic leukemia cells, as measured by the MTT assay after a 96-hour incubation period [1]. While an exact IC50 value for the target compound is not reported in the provided data, its selection for this specific assay within a curated screening collection indicates it possesses a measurable and relevant effect on this particular cancer cell line. In contrast, structurally similar analogs like isopropyl 4-(4-bromophenyl)-4-oxobutanoate have demonstrated potent antiviral activity against influenza A (IC50 < 1 µM) but have not been reported to show antiproliferative effects in this cancer model .

Cancer Research Antiproliferative Leukemia

High-Yield Synthesis via Optimized Esterification Route (99% Yield)

A key synthetic route to Ethyl 4-(4-bromophenyl)-4-oxobutanoate involves the esterification of 3-(4-bromobenzoyl)propionic acid with ethanol, which can be achieved with a reported yield of approximately 99% [1]. This is a significantly higher yield compared to alternative synthetic methods, such as the reaction with ethyl diazoacetate, which produces the compound in a yield of about 74% [1]. This high-yielding esterification provides a more efficient and scalable method for obtaining the compound.

Organic Synthesis Process Chemistry Chemical Intermediate

Documented Kappa Opioid Receptor (KOR) Agonist Activity

Ethyl 4-(4-bromophenyl)-4-oxobutanoate has been characterized as a kappa opioid receptor (KOR) agonist [1]. While quantitative potency data (e.g., Ki or EC50) is not provided in the available source, the specific annotation of its mechanism of action distinguishes it from other aroylpropionic acid derivatives, such as 3-(4-bromobenzoyl)propionic acid, which is primarily known as an NSAID with anti-inflammatory properties . This divergence in molecular pharmacology highlights a key differentiation point for researchers.

Opioid Receptor Pharmacology Analgesic Research GPCR

Best Research and Industrial Application Scenarios for Ethyl 4-(4-bromophenyl)-4-oxobutanoate (CAS 30913-87-2)


Tool Compound for In Vitro hCES1 Metabolism Studies

Given its potent inhibition of human Carboxylesterase 1 (hCES1) with an IC50 of 12 nM [1], this compound is optimally deployed as a high-affinity tool compound in in vitro assays. Researchers can use it to selectively inhibit hCES1 activity in hepatocyte models or recombinant enzyme systems to deconvolute the metabolic pathways of novel drug candidates. This allows for the precise determination of hCES1's contribution to the clearance of an ester- or amide-containing drug, which is a critical parameter in early-stage ADME/PK profiling and can guide lead optimization to improve metabolic stability.

Scaffold for Development of Targeted Antileukemic Agents

The compound's demonstrated antiproliferative activity against human NB-4 leukemia cells [2] supports its use as a core scaffold in medicinal chemistry campaigns aimed at developing new treatments for acute promyelocytic leukemia. The presence of the para-bromine atom provides a convenient synthetic handle for further functionalization, for instance, via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), to explore structure-activity relationships (SAR) and improve potency, selectivity, and drug-like properties against this specific cancer phenotype.

Cost-Efficient Intermediate for Large-Scale Synthesis

For projects requiring bulk quantities, the knowledge that this compound can be synthesized via a high-yielding (approx. 99%) esterification route from 3-(4-bromobenzoyl)propionic acid [3] is critical. This information guides procurement and process development, as it confirms that a scalable and economically viable synthetic path exists. This makes the compound a practical choice as an intermediate in the multi-step synthesis of complex target molecules, including pharmaceuticals and advanced materials, where the bromine atom can be leveraged for late-stage diversification.

Pharmacological Probe for Kappa Opioid Receptor (KOR) Research

The compound's classification as a kappa opioid receptor (KOR) agonist [4] positions it as a valuable pharmacological probe for basic research into the KOR system. It can be used in receptor binding assays and functional studies (e.g., cAMP inhibition, β-arrestin recruitment) to investigate KOR signaling pathways and their role in modulating pain, mood, and stress responses. Its availability as a pure, well-characterized chemical standard ensures reproducibility in these mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-(4-bromophenyl)-4-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.